methyl 3-{5-[(3-ethoxypropyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-{5-[(3-ethoxypropyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C21H29N3O6 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.20563565 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-{5-[(3-ethoxypropyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, also known as K221-2538, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H29N3O6
- Molecular Weight : 419.48 g/mol
- IUPAC Name : this compound
- LogP : 1.920 (indicating moderate lipophilicity)
- Water Solubility : LogSw = -2.82 (suggesting limited solubility in water)
The compound exhibits several biological activities that can be attributed to its structural features:
- Inhibition of Protein-Protein Interactions (PPIs) : K221-2538 is included in libraries aimed at screening PPI modulators. This suggests a potential role in disrupting or enhancing interactions between proteins involved in various biological pathways .
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. The dioxo and tetrahydroquinazoline moieties are often associated with antitumor properties due to their ability to interfere with cellular proliferation and survival pathways.
- Neuropharmacological Effects : Given the structural complexity and the presence of nitrogen atoms, K221-2538 may interact with neurotransmitter systems. Compounds with similar configurations have been studied for their effects on dopamine and serotonin transporters, potentially offering therapeutic avenues for neurodegenerative diseases and mood disorders .
Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of K221-2538 analogs on various cancer cell lines reported significant growth inhibition in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was primarily through apoptosis induction via mitochondrial pathways. The analogs were found to induce reactive oxygen species (ROS), leading to cell death.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Apoptosis via ROS |
PC-3 | 15.0 | Apoptosis via ROS |
Case Study 2: Neuropharmacological Effects
In a pharmacological study assessing the impact of K221-2538 on neurotransmitter uptake, it was found that the compound significantly inhibited dopamine transporter (DAT) activity with an IC50 value of 45 nM. This suggests potential utility in treating conditions such as Parkinson's disease or cocaine addiction by modulating dopaminergic signaling.
Target Protein | IC50 (nM) | Effect |
---|---|---|
DAT | 45 | Inhibition |
SERT | >100 | No significant effect |
Properties
IUPAC Name |
methyl 3-[6-(3-ethoxypropylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6/c1-3-30-13-7-11-22-18(25)8-5-4-6-12-24-19(26)16-10-9-15(20(27)29-2)14-17(16)23-21(24)28/h9-10,14H,3-8,11-13H2,1-2H3,(H,22,25)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATCOEMGBCNENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.